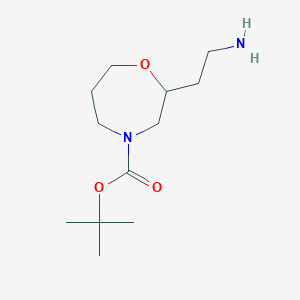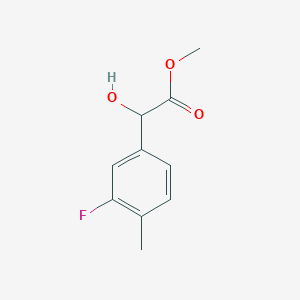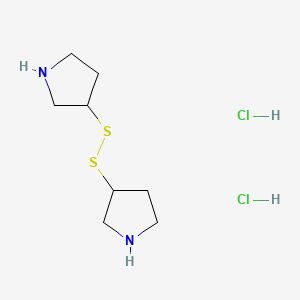
3-(Pyrrolidin-3-yldisulfanyl)pyrrolidinedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Pyrrolidin-3-yldisulfanyl)pyrrolidinedihydrochloride is a chemical compound characterized by the presence of two pyrrolidine rings connected by a disulfide bond. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities .
Méthodes De Préparation
The synthesis of 3-(Pyrrolidin-3-yldisulfanyl)pyrrolidinedihydrochloride typically involves the formation of the disulfide bond between two pyrrolidine rings. One common method includes the oxidation of thiol groups in pyrrolidine derivatives to form the disulfide linkage. The reaction conditions often involve the use of oxidizing agents such as hydrogen peroxide or iodine in an appropriate solvent . Industrial production methods may involve more scalable processes, but the fundamental chemistry remains similar.
Analyse Des Réactions Chimiques
3-(Pyrrolidin-3-yldisulfanyl)pyrrolidinedihydrochloride can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized further under strong oxidizing conditions.
Reduction: The disulfide bond can be reduced to thiol groups using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Applications De Recherche Scientifique
3-(Pyrrolidin-3-yldisulfanyl)pyrrolidinedihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role in redox biology and as a potential therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting redox-sensitive pathways.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-(Pyrrolidin-3-yldisulfanyl)pyrrolidinedihydrochloride involves its ability to undergo redox reactions. The disulfide bond can be reduced to thiol groups, which can interact with various molecular targets. This redox activity can modulate the function of proteins and enzymes involved in redox-sensitive pathways, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
3-(Pyrrolidin-3-yldisulfanyl)pyrrolidinedihydrochloride can be compared with other disulfide-containing compounds, such as:
Cystine: A naturally occurring amino acid with a disulfide bond.
Disulfiram: A drug used to treat chronic alcoholism, which also contains a disulfide bond.
Dithiothreitol (DTT): A reducing agent commonly used in biochemistry to break disulfide bonds.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields of research.
Propriétés
Formule moléculaire |
C8H18Cl2N2S2 |
|---|---|
Poids moléculaire |
277.3 g/mol |
Nom IUPAC |
3-(pyrrolidin-3-yldisulfanyl)pyrrolidine;dihydrochloride |
InChI |
InChI=1S/C8H16N2S2.2ClH/c1-3-9-5-7(1)11-12-8-2-4-10-6-8;;/h7-10H,1-6H2;2*1H |
Clé InChI |
JSNVAKIOOADXNY-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1SSC2CCNC2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[1-(Aminooxy)ethyl]-3-fluorophenol](/img/structure/B13601012.png)
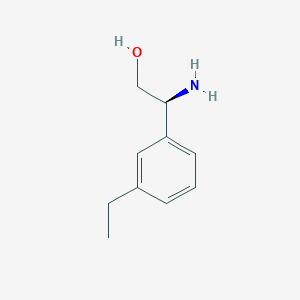
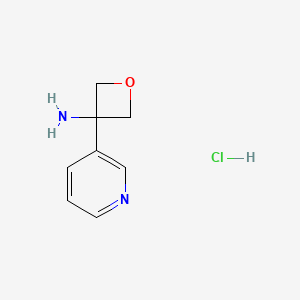

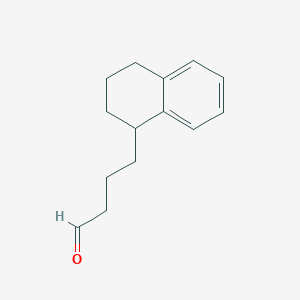

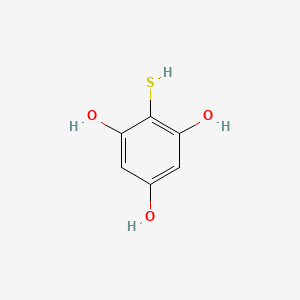
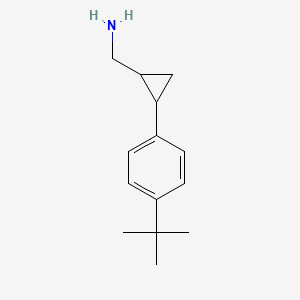
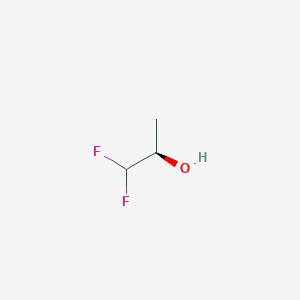
![1-(7-Chlorobenzo[d][1,3]dioxol-5-yl)prop-2-en-1-ol](/img/structure/B13601048.png)
